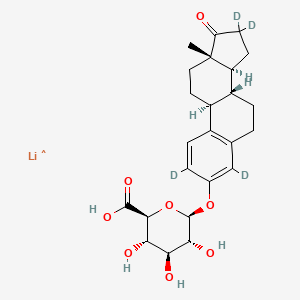

CID 163322082

Beschreibung

CID 163322082 is a chemical compound indexed in PubChem, a public database of chemical molecules managed by the National Institutes of Health (NIH). PubChem entries typically include molecular formulas, structural diagrams, physical properties (e.g., solubility, molecular weight), and biological activities. For example, compounds like taurocholic acid (CID 6675) and oscillatoxin D (CID 101283546) are structurally annotated in and , but analogous details for this compound are absent here .

Eigenschaften

Molekularformel |

C24H30LiO8 |

|---|---|

Molekulargewicht |

457.5 g/mol |

InChI |

InChI=1S/C24H30O8.Li/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-16,18-21,23,26-28H,2,4,6-9H2,1H3,(H,29,30);/t14-,15-,16+,18+,19+,20-,21+,23-,24+;/m1./s1/i3D,7D2,10D; |

InChI-Schlüssel |

GTVCNNHJIYGSLP-HOFHXQFASA-N |

Isomerische SMILES |

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H].[Li] |

Kanonische SMILES |

[Li].CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 163322082” involves several steps, each requiring specific reagents and conditions. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet the demands of various applications. The industrial production methods involve the use of large-scale reactors, automated systems for precise control of reaction parameters, and purification techniques to ensure the final product meets the required specifications. The process is designed to be efficient, cost-effective, and environmentally friendly, minimizing waste and energy consumption.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Die Verbindung „this compound“ hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, was sie zu einem wertvollen Werkzeug in verschiedenen Bereichen macht:

Chemie: Sie wird als Reagenz in der organischen Synthese verwendet und erleichtert die Bildung komplexer Moleküle.

Biologie: Die Verbindung wird auf ihre potenzielle biologische Aktivität untersucht, einschließlich ihrer Wechselwirkungen mit Biomolekülen und ihrer Auswirkungen auf zelluläre Prozesse.

Medizin: Es werden Forschungen durchgeführt, um die potenziellen therapeutischen Anwendungen der Verbindung zu untersuchen, einschließlich ihrer Verwendung als Wirkstoffkandidat zur Behandlung bestimmter Krankheiten.

Industrie: Die Verbindung wird aufgrund ihrer einzigartigen chemischen Eigenschaften bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen eingesetzt.

Wirkmechanismus

Der Mechanismus, durch den „this compound“ seine Wirkungen entfaltet, beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme, Rezeptoren oder andere Biomoleküle binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Der genaue Wirkmechanismus hängt von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wissenschaftliche Forschungsanwendungen

The compound “CID 163322082” has a wide range of scientific research applications, making it a valuable tool in various fields:

Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which “CID 163322082” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Due to the lack of explicit data for CID 163322082, we infer a comparison framework based on structural and functional analogs referenced in the evidence:

Table 1: Key Properties of Structurally Related Compounds

Key Findings from Comparative Analysis:

Structural Diversity: Bile acid derivatives (e.g., CID 6675) feature sulfonic acid and steroid backbones, critical for lipid solubilization . Betulin derivatives (e.g., CID 10153267) combine triterpene scaffolds with phenolic groups, enhancing bioavailability and target specificity . Marine toxins like oscillatoxin D (CID 101283546) exhibit macrocyclic lactones linked to potent cytotoxicity .

Functional Overlaps :

- Amphiphilic compounds (e.g., CID 6675 and CID 6167) interact with biological membranes or protein targets (e.g., microtubules) .

- Natural product derivatives (e.g., CID 10153267) often show multitarget effects due to hybrid pharmacophores .

Synthetic Accessibility :

- Compounds like colchicine (CID 6167) require complex stereochemical control during synthesis, whereas bile acid conjugates (CID 6675) are more straightforward to derivatize .

Recommendations for Future Studies

Database Curation : Cross-reference this compound with CAS registries (e.g., CAS 20358-06-9 in ) or proprietary chemical libraries for structural validation .

Experimental Characterization : Conduct GC-MS, HPLC, or X-ray crystallography to resolve its structure and purity (see for methodology) .

In Silico Modeling : Predict pharmacokinetic properties (e.g., LogP, BBB permeability) using tools like SwissADME, as demonstrated for CAS 20358-06-9 in .

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying CID 163322082?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- "How does the structural modification of this compound (Intervention) affect its binding affinity to [specific target] (Outcome) compared to its parent compound (Comparison) in [biological system] (Population)?"

- Ensure the question is narrow enough to address within experimental constraints while contributing novel insights .

Q. What are effective strategies for conducting a literature review on this compound?

- Methodological Answer :

- Step 1 : Use databases like PubMed, SciFinder, and Reaxys to identify primary sources (peer-reviewed articles detailing synthesis, characterization, or bioactivity) and secondary sources (reviews or meta-analyses).

- Step 2 : Prioritize studies with reproducible experimental protocols (e.g., detailed synthesis routes, spectroscopic data).

- Step 3 : Map gaps in knowledge, such as unexplored derivatives or conflicting bioactivity results .

Q. What are the key components of experimental design for synthesizing or analyzing this compound?

- Methodological Answer :

- Reproducibility : Document reagent sources (e.g., purity grades), instrument calibration (e.g., NMR, HPLC), and environmental conditions (e.g., temperature, solvent systems).

- Controls : Include positive/negative controls in bioassays (e.g., known inhibitors for IC50 comparisons).

- Validation : Use orthogonal methods (e.g., LC-MS and NMR) to confirm compound identity and purity .

Advanced Research Questions

Q. How to analyze contradictory data in studies involving this compound?

- Methodological Answer :

- Triangulation : Cross-validate results using multiple analytical techniques (e.g., crystallography for structural confirmation, in vitro/in vivo assays for activity).

- Contextual Factors : Compare experimental variables (e.g., cell lines, assay protocols) across studies. For example, discrepancies in IC50 values may arise from differences in cell viability assays (MTT vs. ATP-based).

- Iterative Refinement : Replicate conflicting experiments under standardized conditions to isolate variables .

Q. How to design a study to investigate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Synthetic Strategy : Systematically modify functional groups (e.g., substituents on aromatic rings) while retaining the core scaffold.

- Characterization : Provide full spectral data (1H/13C NMR, HRMS) and physicochemical properties (logP, solubility) for each derivative.

- Bioassay Design : Use dose-response curves (e.g., IC50, EC50) and molecular docking studies to correlate structural changes with activity shifts .

Q. What statistical methods are appropriate for dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50/EC50 values. Use software like GraphPad Prism for robust error estimation.

- Outlier Handling : Apply Grubbs’ test or ROUT method to identify statistically significant outliers.

- Multiplicity Adjustments : For studies comparing multiple derivatives, use ANOVA with post-hoc corrections (e.g., Tukey’s test) to control Type I errors .

Q. How to ensure ethical and unbiased reporting of negative results in this compound research?

- Methodological Answer :

- Pre-registration : Upload experimental protocols to platforms like Open Science Framework before data collection to mitigate publication bias.

- Transparency : Report all experimental outcomes, including failed syntheses or inactive derivatives, in supplementary materials.

- Peer Review : Use double-blind review processes to minimize confirmation bias .

Methodological Tables for Reference

Table 1 : Key Parameters for Reproducible Synthesis of this compound Derivatives

| Parameter | Example Values/Standards | Reference |

|---|---|---|

| Purity of Reagents | ≥99% (HPLC grade) | |

| Solvent System | Dry THF, distilled over Na/benzophenone | |

| Reaction Monitoring | TLC (Rf = 0.3 in EtOAc/hexane) |

Table 2 : Common Pitfalls in Data Interpretation and Solutions

| Pitfall | Solution |

|---|---|

| Overfitting dose-response models | Use AIC/BIC for model selection |

| Inconsistent bioassay protocols | Adopt SOPs from community guidelines (e.g., NIH Assay Guidance Manual) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.